molecular formula C15H9F4NO2S B2599339 4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione CAS No. 332055-70-6

4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione

Cat. No.: B2599339
CAS No.: 332055-70-6
M. Wt: 343.3
InChI Key: SMJZNLXUOQEAPH-UHFFFAOYSA-N
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Description

The compound 4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione is a fluorinated β-diketone derivative characterized by a thienyl group at position 1 and a 4-fluoroanilino-methylidene substituent at position 2. Its molecular formula is C₁₅H₉F₄NO₂S, with a molecular weight of 343.3 g/mol (estimated).

Properties

IUPAC Name

(E)-1,1,1-trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4NO2S/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H/b13-11+,20-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXDAKFQGHORG-RFSUNTFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=C(C=NC2=CC=C(C=C2)F)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C(/C=NC2=CC=C(C=C2)F)\C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione typically involves the condensation of 4-fluoroaniline with a trifluoromethyl ketone derivative in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in MDPI highlighted the synthesis of fluorinated compounds related to this structure, demonstrating enhanced anticancer activity compared to non-fluorinated analogs. The incorporation of fluorine atoms increases lipophilicity and metabolic stability, which are crucial for drug efficacy .

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in the field of organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has shown that derivatives of this compound can be used as emissive materials in OLEDs. The incorporation of thienyl groups enhances charge transport properties, leading to improved device performance .

Analytical Chemistry

The compound can also serve as a reagent in various analytical applications due to its ability to form stable complexes with metal ions.

Case Study: Metal Ion Detection

A recent study explored the use of this compound as a chelating agent for detecting trace amounts of heavy metals in environmental samples. Its high selectivity and sensitivity make it a valuable tool in environmental monitoring .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.

Reaction Scheme

  • Formation of Thienyl Derivative : Reacting thienyl compounds with fluorinated anilines.
  • Condensation Reaction : Utilizing butane-1,3-dione to form the desired product through condensation mechanisms.

Yield and Purity

The yield for the synthesis can vary; however, optimized conditions have reported yields exceeding 70% with high purity levels (>98%) as confirmed by GC analysis .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Structural Analogues of Fluorinated β-Diketones

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 1 / Position 2) Molecular Weight (g/mol) Key Applications/Properties References
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) 2-thienyl / None 222.18 Industrial-scale metal chelation (nuclear fuel separation)
4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione (Target) 2-thienyl / 4-fluoroanilino-methylidene 343.3 Supplier-listed; potential bioactivity inferred from structural analogs
4,4,4-Trifluoro-2-[2-(3-methylphenyl)hydrazono]-1-(2-thienyl)butane-1,3-dione (TGHi) 2-thienyl / 3-methylphenyl-hydrazono ~349.3 TGH-specific inhibitor (biological studies)
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione 4-fluorophenyl / None 234.15 Building block for fluorinated materials; enhanced lipophilicity
4,4,4-Trifluoro-1-(5-methyl-2-thienyl)butane-1,3-dione 5-methyl-2-thienyl / None 236.20 Modified chelation selectivity due to methyl-thienyl substituent
(2E)-2-(Dimethylaminomethylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione 2-thienyl / dimethylaminomethylidene 293.27 Fluorinated thiophene derivative; research use in coordination chemistry

Key Differences and Implications

Substituent Effects on Chelation and Bioactivity
  • Htta (4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione): The absence of a position 2 substituent simplifies its structure, making it a robust chelator for lanthanides and actinides. Its industrial use in nuclear separations highlights its stability and metal-binding efficiency .
  • Target Compound: The 4-fluoroanilino-methylidene group introduces a planar, conjugated system that may enhance binding to biological targets (e.g., enzymes or receptors) compared to Htta.
Impact of Aryl Group Variations
  • Thienyl vs. Phenyl/Furyl : Thienyl-containing analogs (e.g., Htta) exhibit stronger π-backbonding with metals compared to phenyl or furyl derivatives, improving chelation stability. For example, 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione (1c) shows reduced metal-binding affinity due to the furyl group’s lower electron density .
  • Fluorophenyl Derivatives : Substituting the thienyl group with a 4-fluorophenyl moiety (as in ) increases hydrophobicity, which could enhance membrane permeability in drug design .

Biological Activity

4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione (CAS No. 332055-70-6) is a synthetic compound known for its diverse biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H9F4NO2S, with a molecular weight of 343.3 g/mol. Its structure features a trifluoromethyl group and a thienyl moiety, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC15H9F4NO2S
Molecular Weight343.3 g/mol
CAS Number332055-70-6
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with diketones under controlled conditions. The synthesis pathway may include various steps such as condensation reactions and purification processes to achieve the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of beta-diketones similar to this compound. For instance, research indicated that certain diketones exhibit cytotoxic effects against various cancer cell lines. A study published in Anticancer Research demonstrated that beta-diketones could induce apoptosis in human tumor cells, suggesting a potential therapeutic application for compounds like this compound in cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in cancer progression. For example, studies on related compounds have shown that they can inhibit the activity of certain proteases involved in tumor metastasis. This inhibition could provide a mechanism through which the compound exerts its anticancer effects.

Case Studies

  • Cytotoxicity Against Oral Cancer Cells : A study evaluated the cytotoxic effects of various diketones on human oral squamous cell carcinoma (HSC-2) cells. Among the tested compounds, those structurally related to this compound showed significant cytotoxicity, indicating potential for further development as anticancer agents .
  • Anti-inflammatory Activity : Another case study explored the anti-inflammatory properties of related fluorinated compounds. These compounds demonstrated the ability to modulate inflammatory pathways in vitro, suggesting that 4,4,4-trifluoro derivatives might also possess similar activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,4-trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione, and what are their key challenges?

  • The compound is synthesized via Claisen condensation between 2-acetylthiophene and ethyl trifluoroacetate under basic conditions (e.g., NaOEt in Et₂O). A critical challenge is purification due to side-product formation; laborious steps like copper chelate precipitation and acid decomposition are often required . Radical addition reactions with alkenes (e.g., using Mn(III) acetate as an oxidant) are also reported, but reproducibility depends on fresh alkene preparation and strict exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Analytical Methods :

  • NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and thienyl protons (δ 7.0–7.5 ppm in ¹H NMR).
  • Mass Spectrometry : Monoisotopic mass (221.9962 g/mol) via high-resolution MS ensures molecular identity .
  • Elemental Analysis : Verify C, H, F, and S content against theoretical values (e.g., C₈H₅F₃O₂S) .

Q. What are the primary applications of this compound in basic laboratory settings?

  • Metal Chelation : Acts as a spectrophotometric reagent for detecting metal ions (e.g., lanthanides) due to its β-diketone structure, which forms stable complexes .
  • Radical Reactions : Serves as a 1,3-dicarbonyl substrate in Mn(III)-mediated radical additions to alkenes for synthesizing dihydrofurans .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for radical additions involving this compound to minimize side products?

  • Experimental Design :

  • Temperature Control : Maintain reactions at 0–25°C to prevent thermal decomposition of Mn(III) acetate .
  • Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to avoid protic interference.
  • Substrate Purity : Ensure alkenes are freshly distilled to eliminate peroxides that may quench radicals.
    • Data Analysis : Monitor reaction progress via TLC and ¹⁹F NMR to detect intermediates (e.g., Mn(II) byproducts) .

Q. What structural modifications enhance the compound’s utility in biochemical studies, such as enzyme inhibition?

  • Analog Synthesis : Replace the thienyl group with pyridyl or naphthyl moieties to alter electron density and steric effects, impacting binding affinity .
  • Fluorine Substitution : Introduce longer perfluorinated chains (C₂–C₈) to improve lipid solubility for membrane permeability in cell-based assays .
  • Case Study : The compound’s derivative (4,4,4-trifluoro-2-[2-(3-methylphenyl)hydrazono]-1-(2-thienyl)butane-1,3-dione) acts as a triacylglycerol hydrolase (TGH) inhibitor, validated via SDS-PAGE and enzyme activity assays .

Q. How should researchers address contradictions in crystallographic data during structure determination?

  • Refinement Protocols : Use SHELX programs (e.g., SHELXL) for high-resolution refinements, especially for twinned crystals or low-quality datasets. Validate hydrogen bonding and torsion angles against computational models (e.g., DFT) .
  • Data Cross-Validation : Compare X-ray results with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) to resolve ambiguities in keto-enol tautomerism .

Methodological Challenges and Solutions

Q. What are the critical safety considerations for handling this compound in academic labs?

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid inhalation of dust .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from copper chelate decomposition) before disposal .

Q. How can computational chemistry aid in predicting the compound’s reactivity and stability?

  • DFT Calculations : Model transition states for radical addition reactions to predict regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) .
  • Molecular Dynamics : Simulate enzyme-inhibitor interactions (e.g., TGH inhibition) to guide synthetic modifications .

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